methyl 4-[(E)-(2-{[(3-fluorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
METHYL 4-({(E)-2-[2-(3-FLUOROANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({(E)-2-[2-(3-FLUOROANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE typically involves the condensation of methyl 4-formylbenzoate with 2-(3-fluoroanilino)-2-oxoacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({(E)-2-[2-(3-FLUOROANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of METHYL 4-({(E)-2-[2-(3-FLUOROANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE would depend on its specific biological target. Generally, hydrazones can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-({(E)-2-[2-(3-CHLOROANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE
- METHYL 4-({(E)-2-[2-(3-BROMOANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE
Uniqueness
METHYL 4-({(E)-2-[2-(3-FLUOROANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
Properties
Molecular Formula |
C17H14FN3O4 |
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Molecular Weight |
343.31 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(3-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H14FN3O4/c1-25-17(24)12-7-5-11(6-8-12)10-19-21-16(23)15(22)20-14-4-2-3-13(18)9-14/h2-10H,1H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
CLYWRRZTYKWJEC-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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